Hydriodic acid

Descripción

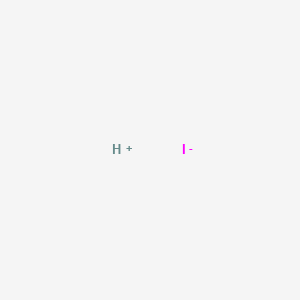

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBWDFGMSWQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroiodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044349 | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.9124 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | I(-) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas; fumes in moist air | |

CAS No. |

10034-85-2, 17144-19-3 | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine I-125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen Iodide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50.8 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Azeotropic Hydriodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of azeotropic hydriodic acid. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity, practical application, and safety.

Executive Summary

This compound (HI) is a powerful reducing agent and a key reagent in organic synthesis. In its azeotropic form, it presents as a constant-boiling mixture with water, making its physical properties predictable and stable under distillation conditions. This guide details these properties, offering quantitative data in accessible formats and outlining the methodologies for their experimental determination.

Physical Properties of Azeotropic this compound

Azeotropic this compound is a solution of hydrogen iodide (HI) in water that, at a specific concentration, boils at a constant temperature. The vapor produced has the same composition as the liquid. This property is characteristic of a negative azeotrope, where the boiling point of the mixture is higher than the boiling points of its individual components.

Quantitative Data Summary

The physical properties of azeotropic this compound are summarized in the tables below for easy reference.

| Property | Value | Notes |

| Concentration | ~57% by weight HI | This is the constant boiling composition at standard atmospheric pressure. |

| Boiling Point | 127 °C (261 °F; 400 K) | At standard atmospheric pressure (760 mmHg).[1] |

| Density | ~1.70 g/mL | At room temperature. |

| Molar Mass of HI | 127.91 g/mol | |

| Appearance | Colorless to pale yellow or brown liquid | The color change is due to the oxidation of iodide to iodine upon exposure to air and light. |

| Odor | Pungent, acrid |

Table 1: Key Physical Properties of Azeotropic this compound

| Property | Value | Conditions |

| Refractive Index | 1.46616 | The specific concentration for this value is not explicitly stated for the azeotrope in the provided search results, but it is a cited value for this compound.[1] |

Table 2: Optical Properties of this compound

Understanding the Azeotrope

The behavior of azeotropic this compound can be understood through the concept of negative azeotropes. A negative azeotrope is formed when there are strong intermolecular forces between the components of the mixture, in this case, hydrogen bonding between water and this compound. These strong interactions reduce the vapor pressure of the mixture, thus elevating its boiling point above that of the pure components.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of azeotropic this compound. Extreme caution must be exercised when handling this compound due to its high corrosivity and toxicity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. [2][3]

Determination of Boiling Point

The boiling point of azeotropic this compound can be determined using a distillation or reflux method. Due to the corrosive nature of the acid, all glassware should be made of borosilicate glass, and any other materials in contact with the acid must be corrosion-resistant (e.g., PTFE).

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus or a reflux apparatus using a round-bottom flask, a condenser, a thermometer, and a heating mantle. The thermometer bulb should be positioned just below the side arm of the distillation head or in the vapor phase above the refluxing liquid to ensure an accurate reading of the vapor temperature.

-

Sample Preparation: Place a small volume (e.g., 10-20 mL) of the this compound solution and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Heating: Gently heat the flask using the heating mantle.

-

Observation: For a distillation, record the temperature at which a steady stream of distillate is collected. For a reflux setup, record the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature stabilizes).

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

The density of azeotropic this compound can be accurately measured using a pycnometer or a digital density meter. Given the corrosive nature of the acid, a glass pycnometer is a suitable choice.

Methodology using a Pycnometer:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Filling: Carefully fill the pycnometer with the azeotropic this compound, ensuring there are no air bubbles. The filling should be done in a fume hood.

-

Weighing (Filled): Weigh the filled pycnometer.

-

Temperature Control: Ensure the temperature of the acid is known and constant during the measurement.

-

Calculation: The density is calculated by dividing the mass of the acid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Concentration

The concentration of this compound in the azeotropic mixture can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

Methodology:

-

Sample Preparation: Accurately weigh a small sample of the azeotropic this compound and dilute it with a known volume of deionized water. This is a crucial step to reduce the concentration and handle the acid more safely during titration.

-

Titrant: Use a standardized solution of sodium hydroxide (e.g., 0.1 M or 1 M) as the titrant.

-

Indicator: An appropriate acid-base indicator, such as phenolphthalein or methyl orange, can be used. Alternatively, a pH meter can be used to determine the equivalence point potentiometrically.

-

Titration: Titrate the diluted this compound solution with the sodium hydroxide solution until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

-

Calculation: The concentration of the this compound is calculated based on the volume of NaOH used, its concentration, and the initial mass of the this compound sample. The reaction is: HI + NaOH → NaI + H₂O.

Safety and Handling

This compound is a highly corrosive and toxic substance.[2] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[2] Proper handling procedures are critical.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents. Use corrosion-resistant containers.

-

Spills: In case of a spill, neutralize with a weak base such as sodium bicarbonate and absorb with an inert material. Follow all institutional and regulatory guidelines for waste disposal.

Conclusion

The physical properties of azeotropic this compound are well-defined, making it a reliable reagent in various chemical applications. A thorough understanding of these properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. This guide serves as a foundational resource for professionals working with this important chemical compound.

References

A Technical Guide to the Fundamental Chemical Properties of Hydriodic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Hydriodic acid (HI), the aqueous solution of hydrogen iodide gas, is a cornerstone reagent in both industrial and laboratory settings.[1][2][3] It is distinguished by its dual nature as one of the strongest known mineral acids and a potent reducing agent.[2][4][5] These characteristics make it invaluable in organic synthesis, pharmaceutical manufacturing, and analytical chemistry.[1][6] While colorless when pure, commercial solutions often appear yellow to brown due to the oxidation of iodide ions by air, which liberates elemental iodine.[4][7][8] This guide provides an in-depth examination of the core physicochemical properties, reactivity, and experimental considerations of this compound solutions.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The azeotropic solution, which boils at a constant temperature of approximately 127 °C, contains 57% HI by mass.[2][9][10]

| Property | Value | Reference(s) |

| Molecular Formula | HI | [2] |

| Molar Mass | 127.91 g/mol | [2] |

| Appearance | Colorless to pale yellow/brown liquid | [4][8] |

| Odor | Pungent, acrid | [2][3] |

| pKa | Approximately -9.3 to -11 | [2][7][9][11][12][13] |

| Boiling Point | ~127 °C (azeotrope, 57% HI) | [2][9][10] |

| Density | ~1.70 g/mL (azeotrope, 57% HI) | [2][9] |

| Solubility | Highly soluble in water and alcohol | [2][8][14] |

Key Chemical Characteristics

This compound is one of the strongest mineral acids, surpassed only by superacids. Its immense strength stems from the weak bond between the large iodide ion and the small proton, coupled with the high stability of the resulting iodide (I⁻) anion in solution.[5][15] In aqueous media, it undergoes virtually complete dissociation, releasing a proton (H⁺) and an iodide ion (I⁻).[2] This behavior makes it a powerful proton source for a wide range of acid-catalyzed reactions.

Caption: Dissociation of this compound in an aqueous solution.

The iodide ion is an excellent reducing agent, readily donating an electron. Consequently, this compound is widely employed to reduce various functional groups in organic synthesis.[1][4][7]

-

Reaction with Oxygen: this compound reacts with atmospheric oxygen to produce elemental iodine and water, a reaction responsible for the characteristic brown color of aged solutions.[9] The equation for this reaction is: 4 HI(aq) + O₂(g) → 2 H₂O(l) + 2 I₂(aq).[9]

-

Reduction of Organic Compounds: It is highly effective in the reduction of aromatic nitro compounds to their corresponding anilines, ketones and aldehydes to hydrocarbons, and sulfoxides to sulfides.[1][7][9]

-

Ether Cleavage: HI is a classic reagent for the cleavage of ethers, a reaction of significant utility in the deprotection of functional groups during complex molecule synthesis.[13]

Caption: General workflow for the reduction of a substrate using HI.

-

Addition to Alkenes: Like other hydrogen halides, HI adds across the double bond of alkenes to produce alkyl iodides.[5][9]

-

Reaction with Bases: It undergoes classic acid-base neutralization reactions with both organic and inorganic bases, often exothermically.[10][16]

-

Reaction with Metals: HI reacts with many active metals (e.g., zinc, iron, magnesium) to generate flammable hydrogen gas.[10][16]

-

Industrial Catalysis: It serves as a critical co-catalyst in the Cativa process for producing acetic acid.[6][9]

Experimental Protocols

Detailed and accurate characterization of this compound is crucial for its effective use. Below are methodologies for determining its key properties.

Directly measuring the pKa of a strong acid like this compound in water is impractical via standard titration, as the acid is fully dissociated and no clear inflection point is observable.[17] The pKa values are typically determined through a combination of theoretical calculations and experimental measurements in non-aqueous solvents, with subsequent extrapolation to aqueous conditions.

A general protocol for determining the pKa of a weak acid, for context, is as follows:

-

Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Accurately measure a volume of the weak acid solution and titrate it with the standardized base, monitoring the pH with a calibrated pH meter after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. This generates a sigmoidal titration curve.[18]

-

pKa Determination: Identify the volume of base required to reach the equivalence point (the steepest part of the curve). The pH at the half-equivalence point (half of that volume) is equal to the pKa of the acid.[18][19]

The standard reduction potential can be determined using electrochemical methods. This protocol outlines the measurement against a Standard Hydrogen Electrode (SHE).

-

Half-Cell Preparation:

-

SHE (Anode): Prepare a standard hydrogen electrode by bubbling hydrogen gas at 1 atm pressure over a platinum electrode immersed in a 1 M H⁺ solution.

-

Iodide/Iodine Half-Cell (Cathode): Prepare a solution containing known standard-state concentrations of iodide ions (e.g., 1 M KI) and a saturated solution of solid iodine (I₂). Immerse a platinum electrode in this solution.

-

-

Cell Assembly: Connect the two half-cells using a salt bridge (e.g., a tube filled with a saturated KCl solution) to complete the electrical circuit.

-

Potential Measurement: Connect a high-impedance voltmeter between the two electrodes. The measured voltage is the standard reduction potential for the I₂/I⁻ couple, as the potential of the SHE is defined as 0.00 V.[20][21]

-

Data Correction: Ensure measurements are taken at standard temperature (25 °C) and pressure (1 atm).

The concentration of an HI solution can be determined accurately via iodometric titration. This method involves the oxidation of iodide to iodine, followed by the titration of the generated iodine.

Caption: Experimental workflow for the iodometric titration of HI.

-

Sample Preparation: An accurately measured aliquot of the this compound solution is taken. It is acidified (if necessary) and a known excess of potassium iodide (KI) is added.

-

Iodine Liberation: A standard solution of a strong oxidizing agent, such as potassium iodate (KIO₃), is added. The iodate reacts with the excess iodide in the acidic medium to liberate a precise amount of elemental iodine.[22]

-

Titration: The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).[22]

-

Endpoint Detection: As the endpoint is approached (when the yellow-brown iodine color fades), a starch indicator solution is added. This forms an intense blue-black complex with the remaining iodine.

-

Completion: The titration is continued dropwise until the blue-black color disappears, signaling that all the iodine has been reduced back to iodide. The volume of thiosulfate used is recorded to calculate the initial concentration of the analyte.[22]

Safety and Handling

The high corrosivity and reactivity of this compound demand stringent safety protocols.[1][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[23] Required PPE includes acid-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a face shield.[1][24][25]

-

Health Hazards: Contact can cause severe chemical burns to the skin and eyes.[3][24] Inhalation of its pungent vapors can lead to severe respiratory irritation.[1][14]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in tightly sealed, corrosion-resistant containers (e.g., polyethylene or glass).[10][23][26] It must be stored away from incompatible substances such as bases, strong oxidizing agents, and reactive metals.[8][10][26]

-

Spill Management: Small spills can be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material.[1] For large spills, evacuate the area and follow emergency protocols.

References

- 1. Understanding this compound: Uses, Properties, and Safety - Housing Innovations [dev.housing.arizona.edu]

- 2. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Hydroiodic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. What is this compound used for?_Chemicalbook [chemicalbook.com]

- 6. This compound | CAS#: 10034-85-2 | Hydriotic Acid | Iofina [iofina.com]

- 7. Chemistry Chat: Reductive Character of Hydroiodic Acid | TCI AMERICA [tcichemicals.com]

- 8. innospk.com [innospk.com]

- 9. Hydroiodic acid - Wikipedia [en.wikipedia.org]

- 10. This compound | 10034-85-2 [chemicalbook.com]

- 11. Hydroiodic acid-formula-properties-uses with pH calculation - PG.CHEMEASY [chemisfast.blogspot.com]

- 12. gecousb.com.ve [gecousb.com.ve]

- 13. High-Purity Hydroiodic Acid for Pharma & Industry Use [sincerechemicals.com]

- 14. This compound|lookchem [lookchem.com]

- 15. byjus.com [byjus.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. canterbury.ac.nz [canterbury.ac.nz]

- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. fishersci.co.uk [fishersci.co.uk]

- 26. m.youtube.com [m.youtube.com]

Understanding the reducing power of hydriodic acid.

An In-Depth Technical Guide to the Reducing Power of Hydriodic Acid

Abstract

This compound (HI) is a powerful and versatile reducing agent employed in organic synthesis for the deoxygenation of various functional groups. Its efficacy is particularly notable in the reduction of alcohols and carbonyl compounds to their corresponding alkanes. This is often accomplished through the Nagai method, which utilizes a combination of this compound and red phosphorus (P). The reaction proceeds via a two-step mechanism: an initial nucleophilic substitution of a hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. Red phosphorus plays a critical role by regenerating this compound from the iodine formed as a byproduct, allowing HI to be used in catalytic amounts. Recent advancements, such as the use of biphasic solvent systems, have enhanced the method's applicability and safety profile for laboratory and industrial synthesis. This document provides a comprehensive overview of the core principles, reaction mechanisms, quantitative data, experimental protocols, and safety considerations associated with the use of this compound as a reducing agent for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Reduction

The reducing power of this compound stems from the relatively weak hydrogen-iodine bond (bond dissociation energy of ~295 kJ/mol) and the ability of the iodide ion (I⁻) to act as both a good nucleophile and a single-electron donor.[1] The classical application of HI in reduction, particularly for alcohols, is often performed in the presence of red phosphorus, a combination known as the HI/P system or the Nagai method.[2]

The overall mechanism can be broken down into two primary stages:

-

Formation of an Alkyl Iodide: The alcohol substrate is first protonated by the strong acid HI, converting the hydroxyl group into a good leaving group (H₂O). The iodide ion then acts as a nucleophile, displacing the water molecule to form an alkyl iodide intermediate.[2][3]

-

Reduction of the Alkyl Iodide: The C-I bond of the alkyl iodide is then cleaved. While the precise mechanism has been debated, evidence from trapping experiments suggests a radical pathway involving a Single Electron Transfer (SET) from another iodide ion to the alkyl iodide.[3][4] This generates an alkyl radical and an iodine radical. The process ultimately leads to the formation of the alkane.

A crucial component of this system is the in-situ regeneration of this compound. During the reduction step, iodine (I₂) is formed as a byproduct. Red phosphorus reacts with this iodine to produce phosphorus iodides (PI₃ and PI₅), which are then hydrolyzed by water in the reaction mixture to regenerate HI and form phosphorous (H₃PO₃) or phosphoric (H₃PO₄) acid.[3][5] This regeneration cycle allows for the use of catalytic amounts of this compound, with red phosphorus acting as the terminal reductant.[4][6]

References

- 1. Iodine - Wikipedia [en.wikipedia.org]

- 2. HI/P reduction - Sciencemadness Wiki [sciencemadness.org]

- 3. organic chemistry - HI/P reduction mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regenerative role of the red phosphorus in the couple HI(aq)/P(red) - [www.rhodium.ws] [designer-drug.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa and Acid Strength of Hydriodic Acid in Aqueous Solution

Executive Summary

This compound (HI) is an aqueous solution of hydrogen iodide gas and is recognized as one of the strongest mineral acids. Its profound acidity is characterized by a very low acid dissociation constant (pKa), indicating virtually complete ionization in aqueous media. This guide provides a comprehensive analysis of the pKa and acid strength of this compound. It delves into the underlying physicochemical principles governing its acidity, the comparative analysis with other hydrohalic acids, and the phenomenon known as the "leveling effect" in water. Furthermore, this document outlines the experimental challenges and theoretical approaches to determining the pKa of such a strong acid, presenting quantitative data in structured tables and logical workflows in diagrammatic form for enhanced clarity.

Introduction to this compound (HI)

Hydrogen iodide in its gaseous state is a diatomic molecule. When dissolved in water, it readily ionizes to form this compound, a strong acid.[1] Concentrated solutions typically range from 48% to 57% HI by mass and may appear colorless to brown due to oxidation of iodide to iodine.[2] The exceptional solubility of hydrogen iodide gas in water—where one liter of water can dissolve approximately 425 liters of the gas—results in a solution where there are only about four water molecules per molecule of HI.[3][4] This high degree of interaction facilitates its primary role as a potent acid and a source of iodide ions in both organic and inorganic synthesis.[4]

Acid Strength and pKa of this compound

The strength of an acid is its ability to donate a proton (H⁺). In aqueous solution, this is quantified by the acid dissociation constant (Ka) and its logarithmic counterpart, pKa (-log Ka). A lower pKa value signifies a stronger acid.[5]

This compound is classified as a strong acid because it dissociates completely in water.[6][7] The estimated pKa of this compound in water is approximately -10.[1][3][4] This extremely low value underscores its position as one of the most powerful acids.

The dissociation reaction in water is as follows: HI(aq) + H₂O(l) → H₃O⁺(aq) + I⁻(aq)

The equilibrium for this reaction lies so far to the right that the concentration of undissociated HI molecules in a dilute aqueous solution is practically zero.[7]

Physicochemical Basis for High Acidity

The remarkable strength of this compound can be attributed to two primary factors:

-

Bond Dissociation Energy: The bond between hydrogen and iodine (H-I) is significantly weaker than the H-X bonds of other hydrogen halides (HF, HCl, HBr).[8] The H-I bond dissociation energy is approximately +71 kcal/mol, which is much lower than that of H-F (+136 kcal/mol).[8] This weak bond is easily cleaved, facilitating the release of a proton.

-

Stability of the Conjugate Base (I⁻): The iodide anion (I⁻) is the largest of the common halide ions. Its large ionic radius allows the negative charge to be dispersed over a greater volume.[1] This charge delocalization results in a highly stable conjugate base, which does not readily recombine with a proton, thus favoring the dissociated state.

The Leveling Effect of Water

While this compound is intrinsically a very strong acid, its apparent strength in an aqueous solution is constrained by the basicity of the solvent. This phenomenon is known as the leveling effect .[9][10] In water, any acid stronger than the hydronium ion (H₃O⁺) will react with water to form H₃O⁺.[11][12] Consequently, H₃O⁺ becomes the strongest acid that can effectively exist in an aqueous solution.[9]

Since HI (pKa ≈ -10) is a much stronger acid than H₃O⁺ (pKa ≈ -1.7), it is "leveled" by water.[11] This means that in an aqueous environment, the strengths of HI, HBr, and HCl are indistinguishable, as they all completely convert to H₃O⁺.[9] To discern the relative strengths of these strong acids, a less basic, "differentiating" solvent, such as acetonitrile or anhydrous acetic acid, must be used.[9][10] In acetonitrile, for example, the pKa of HI is 2.8, allowing for measurable differentiation from other acids.[13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound and its hydrohalic acid counterparts.

Table 1: Comparative pKa Values of Hydrohalic Acids in Aqueous Solution

| Acid Name | Formula | pKa (in water) | Acid Strength |

| Hydrofluoric Acid | HF | 3.1[14] | Weak |

| Hydrochloric Acid | HCl | ~ -4 to -6[14] | Strong |

| Hydrobromic Acid | HBr | ~ -6 to -9[14] | Strong |

| This compound | HI | ~ -9.3 to -10.4 [2][14] | Very Strong |

Table 2: pH of this compound at Various Concentrations

| Concentration (mol/L) | pH Value (approximate) |

| 0.1 M (100 mM) | 1.08[3] |

| 0.01 M (10 mM) | 2.04[3] |

| 0.001 M (1 mM) | 3.01[3] |

Note: Due to complete dissociation, the pH of an HI solution is calculated as -log[HI], where [HI] is the molar concentration of the acid.

Experimental Protocols for pKa Determination

Directly measuring the pKa of a strong acid like this compound in an aqueous solution is not feasible due to the leveling effect and its near-complete ionization.[15] The concentration of the undissociated acid [HA] is too low to be accurately measured, making a direct calculation of the dissociation constant (Ka) impossible.[15] Therefore, the reported pKa values for HI in water are typically derived from theoretical calculations, thermodynamic data (Born-Haber cycles), or extrapolations from measurements in non-aqueous, differentiating solvents.

For context, the standard method for determining the pKa of a weak acid is potentiometric titration, which is detailed below.

Protocol: Potentiometric Titration for Weak Acid pKa Determination

This method involves monitoring the pH of a weak acid solution as a strong base of known concentration is incrementally added.

Objective: To determine the pKa of a weak acid by generating a titration curve.

Materials:

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Stir plate and magnetic stir bar.

-

Buret, 50 mL.

-

Beaker, 250 mL.

-

Weak acid solution of known volume (e.g., 0.1 M acetic acid).

-

Standardized strong base titrant (e.g., 0.1 M NaOH).

Methodology:

-

Setup: Pipette a precise volume (e.g., 50.0 mL) of the weak acid solution into the beaker. Add a magnetic stir bar.

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

-

Initial Measurement: Immerse the pH electrode in the weak acid solution, ensuring the bulb is fully submerged but not in contact with the stir bar. Record the initial pH.

-

Titration: Fill the buret with the standardized strong base titrant. Add the titrant in small, recorded increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Completion: Continue adding titrant until the pH plateaus in the basic region (e.g., pH 11-12).

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

Identify the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid.[16] This is because at this point, the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal.

-

Visualizations: Diagrams and Workflows

Caption: Dissociation of this compound in water.

Caption: The leveling effect of water on strong acids.

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

- 1. Hydrogen iodide - Wikipedia [en.wikipedia.org]

- 2. Hydroiodic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 10034-85-2 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrohalic Acids [ursula.chem.yale.edu]

- 9. Leveling effect - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 14. Hydrogen halide - Wikipedia [en.wikipedia.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. egyankosh.ac.in [egyankosh.ac.in]

Spontaneous Decomposition of Hydriodic Acid in Air and Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous decomposition of hydriodic acid (HI) when exposed to air and light. This process, a critical consideration in the storage, handling, and application of HI in research and pharmaceutical development, involves a complex interplay of photochemical and oxidative reactions. Understanding the underlying mechanisms, kinetics, and influencing factors is paramount for ensuring the stability and efficacy of HI-containing solutions.

Introduction

This compound is a strong acid and a powerful reducing agent, existing as a solution of hydrogen iodide gas in water.[1][2] When pure, it is a colorless liquid. However, upon exposure to air (oxygen) and light, it undergoes spontaneous decomposition, leading to the formation of elemental iodine (I₂) and water.[2][3][4] This degradation is visually indicated by the solution turning yellow to brown, a result of the formation of iodine and its subsequent reaction with iodide ions (I⁻) to form the triiodide ion (I₃⁻), which is colored.[4]

The overall reaction for the decomposition is:

4HI + O₂ → 2H₂O + 2I₂ [2]

This decomposition is a significant concern in applications where the purity and concentration of this compound are critical, such as in organic synthesis and the manufacturing of pharmaceuticals. The presence of iodine impurities can lead to side reactions, reduced yields, and compromised product quality.

Mechanism of Decomposition

The spontaneous decomposition of this compound in the presence of air and light is a multifaceted process involving both photochemical and autoxidation pathways. These pathways are not mutually exclusive and can occur concurrently, accelerating the overall degradation of the acid.

Photochemical Decomposition

The photochemical decomposition of this compound is initiated by the absorption of photons (hν), typically in the ultraviolet region of the electromagnetic spectrum. This absorption provides the energy required to break the H-I bond, generating highly reactive hydrogen and iodine radicals.

The proposed mechanism involves the following steps:

-

Initiation: A molecule of hydrogen iodide absorbs a photon, leading to its dissociation into a hydrogen radical (H•) and an iodine radical (I•). HI + hν → H• + I•

-

Propagation: The highly reactive hydrogen radical then reacts with another molecule of HI to produce a molecule of hydrogen gas (H₂) and another iodine radical. H• + HI → H₂ + I•

-

Termination: The iodine radicals combine to form a stable iodine molecule. I• + I• → I₂

The net result of these steps is the photochemical decomposition of two molecules of HI to produce one molecule of hydrogen and one molecule of iodine.

Autoxidation

Autoxidation refers to the oxidation of compounds by atmospheric oxygen.[5] In the case of this compound, this process is a free-radical chain reaction that contributes to its decomposition, especially in the presence of light which can initiate the radical formation.

A plausible mechanism for the autoxidation of this compound is as follows:

-

Initiation: The reaction is initiated by the formation of radical species. This can be triggered by light, heat, or the presence of trace metal ion catalysts. The photochemical step described above can serve as the initiation for the autoxidation chain reaction. HI + hν → H• + I•

-

Propagation: The iodine radical can react with oxygen to form an iodine peroxide radical. I• + O₂ → IOO•

This radical can then abstract a hydrogen atom from another HI molecule to form an iodine hydroperoxide and another iodine radical, thus propagating the chain. IOO• + HI → IOOH + I•

-

Decomposition of Intermediates: The iodine hydroperoxide is unstable and can decompose to contribute further to the oxidation.

-

Termination: The chain reaction is terminated by the combination of radicals to form stable products. I• + I• → I₂

The presence of both light and air creates a synergistic effect where the photochemical process initiates and fuels the autoxidation chain reaction, leading to an accelerated rate of decomposition.

Quantitative Data on Decomposition

| Factor | Effect on Decomposition Rate | Quantitative Insights/Observations |

| Light Intensity | Increases | The rate of photochemical decomposition is directly proportional to the intensity of the absorbed light. |

| Oxygen Concentration | Increases | The rate of autoxidation is dependent on the concentration of dissolved oxygen. Vigorous shaking can increase the rate of oxidation by introducing more oxygen.[3] |

| Temperature | Increases | As with most chemical reactions, an increase in temperature generally increases the rate of decomposition. |

| Acid Concentration (pH) | Increases with increasing H⁺ concentration | The air oxidation of iodide is promoted by an increase in acid concentration.[6] |

| Iodide Ion Concentration | Complex | The overall rate can be influenced by the iodide ion concentration, which is a reactant in the oxidation process.[6] |

| Presence of Catalysts | Increases | Trace amounts of metal ions, such as copper(II), can catalytically accelerate the oxidation of iodide by oxygen.[6] |

| Presence of Stabilizers | Decreases | Reducing agents like hypophosphorous acid are added to commercial preparations of this compound to inhibit oxidation.[3][7] |

Experimental Protocols

To monitor the spontaneous decomposition of this compound, it is essential to quantify the decrease in HI concentration or the increase in the concentration of its decomposition product, iodine. The following are detailed methodologies for key experiments.

Quantification of Iodine Formation by UV-Visible Spectrophotometry

This method is based on the measurement of the absorbance of the triiodide ion (I₃⁻), which is formed from the reaction of the generated iodine (I₂) with the excess iodide (I⁻) in the solution. The triiodide ion has strong absorption bands in the UV-Vis region.

Principle: I₂ + I⁻ ⇌ I₃⁻

The concentration of I₃⁻ is directly proportional to the amount of I₂ formed, assuming a constant and excess concentration of I⁻.

Instrumentation:

-

UV-Vis Spectrophotometer

Reagents:

-

This compound solution to be analyzed

-

Deionized water

Procedure:

-

Sample Preparation:

-

Carefully take an aliquot of the this compound solution that has been exposed to air and light for a specific duration.

-

Dilute the sample with deionized water to a concentration that falls within the linear range of the spectrophotometer. The dilution factor should be recorded.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range, or to measure at the specific wavelengths of maximum absorbance for the triiodide ion, which are typically at 288 nm and 351 nm.[8]

-

Use deionized water or a freshly prepared, unexposed this compound solution (at the same dilution) as a blank.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

The concentration of the triiodide ion can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of I₃⁻ at the chosen wavelength (e.g., 2.65 × 10⁴ L cm⁻¹ mol⁻¹ at 288 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[8]

-

The concentration of iodine formed can then be inferred from the concentration of triiodide.

-

Quantification of Iodine by Iodometric Titration

This classic titration method determines the concentration of the liberated iodine by reacting it with a standardized solution of sodium thiosulfate.

Principle: The iodine produced from the decomposition of HI reacts with a standard solution of sodium thiosulfate (Na₂S₂O₃) in a redox reaction. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Instrumentation:

-

Buret

-

Erlenmeyer flask

-

Pipettes

Reagents:

-

This compound solution to be analyzed

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution (typically 1%)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Dilute with a suitable amount of deionized water.

-

-

Titration:

-

Titrate the sample with the standardized sodium thiosulfate solution. The brown color of the iodine will fade to a pale yellow.

-

When the solution is pale yellow, add a few drops of the starch indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[9]

-

Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint of the titration.[10]

-

-

Calculation:

-

Record the volume of the sodium thiosulfate solution used.

-

Calculate the moles of sodium thiosulfate reacted.

-

Using the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of Na₂S₂O₃), calculate the moles of iodine present in the sample.

-

From the moles of iodine, the concentration of iodine in the original this compound solution can be determined.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

References

- 1. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroiodic acid - Wikipedia [en.wikipedia.org]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. Hydrogen iodide - Wikipedia [en.wikipedia.org]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. usptechnologies.com [usptechnologies.com]

The Unparalleled Reactivity of Hydriodic Acid: A Theoretical Deep Dive for Drug Development Professionals

Abstract

Hydriodic acid (HI) stands as a singularly reactive and versatile reagent within the chemical synthesis arsenal, playing a critical role in numerous organic transformations relevant to drug discovery and development. Its exceptional reactivity stems from a unique combination of intrinsic molecular properties, including a weak hydrogen-iodine bond, the high polarizability of the iodide anion, and its profound acidity. This in-depth technical guide elucidates the theoretical underpinnings of this compound's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. This document presents key quantitative data in structured tables, details relevant experimental protocols, and employs visualizations to illustrate reaction pathways and logical relationships, thereby offering a foundational resource for the strategic application of this compound in pharmaceutical synthesis.

Core Principles Governing the Reactivity of this compound

The remarkable reactivity of this compound is not attributable to a single factor but rather a synergistic interplay of several key physicochemical properties. These core principles collectively contribute to its status as one of the strongest non-superacids and a potent reducing agent.

Bond Dissociation Energy: The Frailty of the H-I Bond

A primary determinant of this compound's reactivity is the inherent weakness of the covalent bond between hydrogen and iodine. Bond dissociation energy (BDE) quantifies the energy required to homolytically cleave a bond, and a lower BDE corresponds to a more readily broken bond, thus indicating higher reactivity. The H-I bond possesses the lowest BDE among the hydrogen halides, making it the most easily cleaved to generate a reactive hydrogen radical and an iodide radical.[1][2] This low energy barrier facilitates reactions where the transfer of a hydrogen atom or the iodide species is requisite.

Acid Strength: A Consequence of a Stable Conjugate Base

This compound is an exceptionally strong acid, a property directly linked to the stability of its conjugate base, the iodide ion (I⁻).[3] The strength of an acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value; a lower pKa signifies a stronger acid. The pKa of this compound is significantly lower than that of its hydrohalide counterparts, indicating a greater propensity to donate a proton.[3]

The stability of the iodide ion arises from its large atomic radius. The negative charge is dispersed over a larger volume, resulting in a lower charge density and consequently, a more stable anion.[4] This high stability disfavors the reverse reaction (protonation of I⁻), thus driving the dissociation equilibrium of HI forward and rendering it a potent proton donor.

Polarizability of the Iodide Ion: A Soft Nucleophile

The iodide ion is the largest and most polarizable of the stable halide ions.[4][5][6] Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field, such as that of an approaching electrophile. The large size of the iodide ion means its outermost electrons are held less tightly by the nucleus and are more easily displaced. This high polarizability makes the iodide ion a "soft" nucleophile, enabling it to form strong covalent bonds with "soft" electrophiles, a principle encapsulated by Hard-Soft Acid-Base (HSAB) theory. This characteristic is pivotal in many of its synthetic applications, particularly in substitution and addition reactions.[5]

Quantitative Data Summary

The following tables provide a comparative overview of the key physicochemical properties of the hydrogen halides, underscoring the unique position of this compound.

Table 1: Bond Dissociation Energies of Hydrogen Halides

| Hydrogen Halide | Bond Dissociation Energy (kJ/mol) |

| H-F | 562[1] |

| H-Cl | 431[1] |

| H-Br | 366[1] |

| H-I | 299[1] |

Table 2: pKa Values of Hydrogen Halides in Aqueous Solution

| Hydrogen Halide | pKa |

| HF | 3.17 |

| HCl | -6.3[7] |

| HBr | -8.7[7] |

| HI | -9.3[7] |

Table 3: Polarizability of Halide Ions

| Halide Ion | Polarizability (ų) |

| F⁻ | 1.04 |

| Cl⁻ | 3.66 |

| Br⁻ | 4.77 |

| I⁻ | 7.10 |

Key Applications and Experimental Protocols in Drug Development

The distinct reactivity profile of this compound lends itself to a variety of critical transformations in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Ether Cleavage

This compound is a premier reagent for the cleavage of ethers, a common functional group in natural products and synthetic precursors.[8][9][10] The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether.

-

Reaction Setup: A solution of the methyl ether substrate in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: A stoichiometric excess (typically 2-3 equivalents) of 57% aqueous this compound is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired alcohol.

Reduction of Functional Groups

This compound is a powerful reducing agent, capable of reducing a variety of functional groups, including nitroarenes to anilines.[11][12] This transformation is fundamental in the synthesis of many pharmaceuticals containing an aniline moiety.

-

Reaction Setup: The aromatic nitro compound is dissolved in a suitable solvent such as acetic acid or ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: A stoichiometric amount of 57% aqueous this compound is added to the solution. To regenerate HI from the iodine formed during the reaction, a reducing agent like hypophosphorous acid can be added.[11]

-

Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the aniline product.

-

Purification: The crude aniline is collected by filtration or extracted with an organic solvent, followed by purification via column chromatography or distillation.

Role in the Synthesis of Key Pharmaceutical Intermediates

A notable, albeit illicit, example that highlights the potent reducing power of this compound is its use in the conversion of ephedrine or pseudoephedrine to methamphetamine.[13][14][15][16][17][18][19][20] In this reaction, this compound, often in the presence of red phosphorus, reduces the secondary alcohol of the ephedrine molecule to a methylene group. The red phosphorus serves to regenerate this compound from the iodine that is formed as a byproduct. While this specific application is illegal, the underlying chemical principle of deoxygenation is relevant to legitimate pharmaceutical synthesis.

Visualizing Reactivity and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts and reaction pathways discussed.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Bond dissociation energy order for hf,hcl,hbr,hi | Filo [askfilo.com]

- 3. Understanding this compound: Uses, Properties, and Safety - Housing Innovations [dev.housing.arizona.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Uses of Hydroiodic Acid: Key Applications & Study Guide [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 11. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroiodic acid - Wikipedia [en.wikipedia.org]

- 13. sog.unc.edu [sog.unc.edu]

- 14. Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with this compound and red phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methamphetamine synthesis via this compound/red phosphorus reduction of ephedrine | Semantic Scholar [semanticscholar.org]

- 16. justice.gov [justice.gov]

- 17. connectsci.au [connectsci.au]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. justice.gov [justice.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Discovery and Historical Preparation of Hydriodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of iodine and the subsequent development of methods for the preparation of hydriodic acid (HI). It details the historical context, key scientific contributors, and the evolution of synthesis techniques, from early laboratory methods to more refined industrial processes. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in research and development.

The Serendipitous Discovery of Iodine and the Dawn of this compound